1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride
CAS No.: 42456-83-7
Cat. No.: VC0116941
Molecular Formula: C₁₁H₁₃ClN₂
Molecular Weight: 208.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42456-83-7 |
|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂ |
| Molecular Weight | 208.69 |
| IUPAC Name | 1,2,3,4-tetrahydropyrimido[1,2-a]indole;hydrochloride |
| Standard InChI | InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-11-12-6-3-7-13(10)11;/h1-2,4-5,8,12H,3,6-7H2;1H |
| SMILES | C1CNC2=CC3=CC=CC=C3N2C1.Cl |
Introduction
Chemical Properties and Structure
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride is a heterocyclic compound with the molecular formula C₁₁H₁₃ClN₂ and a molecular weight of 208.69 g/mol. Its structure incorporates a fused ring system where a tetrahydropyrimidine ring is attached to an indole moiety. The compound exists as a hydrochloride salt, which enhances its solubility in aqueous environments, making it more suitable for biochemical research applications and drug development processes.
The compound's CAS number is 42456-83-7, and its chemical structure features the characteristic indole skeleton fused with a six-membered tetrahydropyrimidine ring. The base compound without the hydrochloride has a molecular formula of C11H12N2 and a molecular weight of 172.23 g/mol.
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂ | |
| Molecular Weight | 208.69 g/mol | |
| CAS Number | 42456-83-7 | |
| IUPAC Name | 1,2,3,4-tetrahydropyrimido[1,2-a]indole;hydrochloride | |
| Standard InChI | InChI=1S/C11H12N2.ClH/c1-2-5-10-9(4-1)8-11-12-6-3-7-13(10)11;/h1-2,4-5,8,12H,3,6-7H2;1H | |
| Physical State | Solid |
Synthesis Methods
The synthesis of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride typically involves condensation reactions between 1,2,3,4-tetrahydropyrimidine and indole derivatives. These reactions are often facilitated by acidic conditions using catalysts like hydrochloric acid. The specific synthesis methods can vary, leading to different yields and purities of the final product.
Condensation Reaction Approach
One common synthesis approach involves the reaction of tetrahydropyrimidine with appropriate indole derivatives under acidic conditions. The condensation reaction typically follows a mechanism that involves the formation of a carbon-nitrogen bond between the nitrogen atom of the indole and the appropriate carbon of the tetrahydropyrimidine.
Biological Activities
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride and related compounds have demonstrated various biological activities that make them promising candidates for pharmaceutical development.
Antimicrobial Properties
Substituted derivatives of 1,2,3,4-tetrahydropyrimido[1,2-a]indole have been tested against both Gram-positive and Gram-negative bacterial strains, including:
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Staphylococcus aureus (MTCCB 737)
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Salmonella typhi (MTCCB 733)
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Pseudomonas aeruginosa (MTCCB 741)
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Streptomyces thermonitrificans (MTCCB 1824)
In these studies, all synthesized compounds showed mild to moderate antimicrobial activity, with some derivatives exhibiting potent activity against the pathogenic bacteria used in the studies. Particularly, compounds designated as 4d-f demonstrated significant antibacterial properties with minimum inhibitory concentration (MIC) values ranging from 3.75 to 60 μg/disc .
Antifungal Activity
Research indicates that derivatives of this compound may also possess antifungal properties. Testing has been conducted against fungal strains such as Candida albicans and Aspergillus niger, with moderate inhibitory effects observed .
Antioxidant Properties
Some tetrahydropyrimidine carboxamide derivatives incorporating indole moieties have demonstrated significant antioxidant activity . These derivatives act as scavengers for free radical generation, with the presence of indole-3-yl at specific positions being potentially responsible for enhancing antioxidant effects.
Structure-Activity Relationships
Understanding the relationship between structural modifications and biological activity is crucial for optimizing the therapeutic potential of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride and its derivatives.
Effect of Substitutions
Studies have shown that the biological activity of tetrahydropyrimidine derivatives can be significantly influenced by substitutions at various positions on both the pyrimidine and indole rings . For instance:
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Substitutions on the indole ring can enhance antimicrobial activity
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The presence of electron-donating groups on aromatic aldehydes used in synthesis can yield products with high purity and improved biological properties
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Specific substitutions at the 4-position of the tetrahydropyrimidine ring may improve biological activity
Modification of the Core Structure
Modifications to the core structure of 1,2,3,4-Tetrahydropyrimido[1,2-a]indole can lead to compounds with altered biological profiles. For example, the presence of a 3-indole substitution in certain tetrahydropyrimidine carboxamide derivatives has been associated with enhanced antioxidant activity .
Comparison with Related Compounds
1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride belongs to a broader family of heterocyclic compounds with varying biological activities. Comparing its properties with structurally related compounds provides insights into structural determinants of activity.
Comparison with Pyrazino[1,2-a]indole Derivatives
Structurally related compounds such as 1,2,3,4-Tetrahydro-1,8,10-trimethylpyrazino[1,2-a]indole hydrochloride (CAS: 90237-32-4) differ in having a pyrazine ring instead of a pyrimidine ring fused to the indole moiety . These differences in ring structure can lead to variations in biological activity profiles and pharmacokinetic properties.
Comparison with Pyrido[1,2-a]indole Derivatives
Pyrido[1,2-a]indole derivatives represent another class of related compounds that have been extensively studied for their biological activities . These compounds form core motifs in many biologically active alkaloids and have been the subject of various synthesis methods, including gold-catalyzed cycloisomerization of allenylindoles .
Current Research and Future Directions
Synthesis Optimization
Ongoing research focuses on developing more efficient and environmentally friendly synthesis methods for 1,2,3,4-Tetrahydropyrimido[1,2-a]indole hydrochloride and its derivatives. The one-pot synthesis method described in patent literature represents a significant advancement in this direction .
Structure-Activity Relationship Studies
More detailed structure-activity relationship studies are needed to fully understand how structural modifications affect the biological activities of this compound class. Such studies would inform the rational design of derivatives with optimized therapeutic properties.
Exploration of Additional Biological Activities
While antimicrobial and potential anticancer activities have been documented for related compounds, further investigation into other potential therapeutic applications, such as neuropharmacological effects, is warranted.
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